molecular formula C10H12O3 B1269079 Benzeneethanol, 4-(acetyloxy)- CAS No. 60037-43-6

Benzeneethanol, 4-(acetyloxy)-

Cat. No. B1269079
CAS RN: 60037-43-6
M. Wt: 180.2 g/mol
InChI Key: ZTXTZJHRRIQLRH-UHFFFAOYSA-N
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Description

“Benzeneethanol, 4-(acetyloxy)-” is a chemical compound with the molecular formula C10H12O3 . It is also known as "Acetic acid 4-(2-hydroxyethyl)phenyl ester" .


Synthesis Analysis

While specific synthesis methods for “Benzeneethanol, 4-(acetyloxy)-” were not found, a related compound, “Benzeneethanol bearing 1,2,4-triazole derivatives”, has been synthesized and evaluated as potential antimicrobial agents .


Molecular Structure Analysis

The molecular structure of “Benzeneethanol, 4-(acetyloxy)-” consists of a benzene ring attached to an ethanol group, which is further attached to an acetyloxy group . The acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 .


Physical And Chemical Properties Analysis

“Benzeneethanol, 4-(acetyloxy)-” has a molecular weight of 180.2005 . It appears as a liquid .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

Benzeneethanol, 4-(acetyloxy)-, is explored in various chemical synthesis and reaction processes. For instance, Mihailović and Miloradovic (1966) found that lead tetra-acetate in refluxing benzene can convert hydroxy-ethers into corresponding cyclic products, highlighting the role of benzeneethanol derivatives in ring-closure reactions and ether oxidations (Mihailović & Miloradovic, 1966). Additionally, Mazloum‐Ardakani et al. (2012) discussed the electrochemical synthesis of benzofuran derivatives from catechol derivatives in the presence of β-diketones, indicating the application of benzeneethanol derivatives in electrochemical reactions and Michael addition (Mazloum‐Ardakani, Khoshroo, Nematollahi, & Mirjalili, 2012).

Photocatalysis and Oxidation Studies

Palmisano et al. (2007) demonstrated the significance of benzene derivatives in photocatalytic oxidation, suggesting their utility in synthesizing hydroxylated aromatic compounds. This study indicates the potential of benzeneethanol derivatives in green chemistry applications (Palmisano et al., 2007). Furthermore, Xu et al. (2019) reported on the catalytic performance of vanadyl acetylacetonate in benzene hydroxylation, highlighting the role of benzeneethanol derivatives in catalytic processes for direct synthesis (Xu, Hong, Cheng, Xue, & Yongxin, 2019).

Drug Synthesis and Rearrangement Studies

Zofenopril, an ACE inhibitor drug, underwent an unusual rearrangement involving the loss of a benzoic acid molecule, as studied by Cartoni et al. (2002). This study indicates the significance of benzeneethanol derivatives in drug synthesis and their potential for unexpected rearrangements in certain conditions (Cartoni et al., 2002).

Polymerization and Functionalization Studies

Kloppenburg et al. (1999) investigated the polymerization of dipropynylated benzenes, including derivatives of benzeneethanol, to form high-molecular weight poly(p-phenyleneethynylenes), underlining the role of benzeneethanol derivatives in polymer science (Kloppenburg, Jones, & Bunz, 1999).

Safety And Hazards

While specific safety data for “Benzeneethanol, 4-(acetyloxy)-” was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding inhalation and contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

[4-(2-hydroxyethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXTZJHRRIQLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343012
Record name Benzeneethanol, 4-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanol, 4-(acetyloxy)-

CAS RN

60037-43-6
Record name Benzeneethanol, 4-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300 ml Fluitron autoclave (Hastelloy C) is charged with 69.5 g crude acetoxystyrene oxirane (86%; 0.335 mol), 200 ml ethanol and 1.6 g Pd/C (5% Pd on carbon; 47.8% H2O). After sealing, the stirrer is started, and the autoclave purged with nitrogen and hydrogen and then pressurized to 400 psig with hydrogen. The H2 pressure is kept constant during the one hour reaction period. The autoclave is vented and purged with N2. The reaction mixture is sucked out of the reactor (63.2 g ethanol rinse) and filtered (23.7 g ethanol rinse).
Name
acetoxystyrene oxirane
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5.6 g (0.1 mole) potassium hydroxide in 10 ml water was added to a cooled solution of 13.8 g (0.1 mole) p-hydroxyphenethyl alcohol in 50 ml tetrahydrofuran. 10.2 g (0.1 mole) acetic anhydride was slowly added under stirring. After 2 hours diethyl ether and water were added. The phases were separated and the organic phase was dried, filtered and evaporated in vacuo. The product contained 15% starting material and was therefore redissolved in diethyl ether and washed twice with dilute sodium carbonate. Drying, filtration and evaporation of solvents in vacuo gave 12 g (yield 67%) of 2-(4-methylcarbonyloxyphenyl)-1-ethanol which was used without further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LDF Borges - 2019 - repositorio.ufu.br
Em organismos multicelulares complexos, a diferenciação celular é um prérequisito, uma vez que, embora a maioria das células contenha, essencialmente, o mesmo genoma, os tipos …
Number of citations: 0 repositorio.ufu.br

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